molecular formula C20H17Cl2N3S B2978368 N,1-bis(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393823-83-1

N,1-bis(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

Cat. No.: B2978368
CAS No.: 393823-83-1
M. Wt: 402.34
InChI Key: RNGRMDJQKGBOGT-UHFFFAOYSA-N
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Description

N,1-bis(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a small molecule research compound featuring a pyrrolo[1,2-a]pyrazine core, a scaffold recognized for its significant potential in medicinal chemistry. This specific derivative is of high interest in early-stage drug discovery for the development of kinase inhibitors. The 3,4-dihydropyrrolo[1,2-a]pyrazine structure is a privileged framework in the design of potent and selective inhibitors, as demonstrated by research into similar compounds that have shown excellent potency against PIM kinases and exquisite kinase selectivity . The compound's structure, which includes a carbothioamide group, is often explored to optimize binding interactions and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, making it a valuable tool for structure-activity relationship (SAR) studies . Researchers can utilize this molecule as a key intermediate or building block for the stereoselective synthesis of more complex derivatives aimed at oncological and central nervous system targets . It is supplied For Research Use Only and is intended solely for laboratory research purposes. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Properties

IUPAC Name

N,1-bis(4-chlorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N3S/c21-15-5-3-14(4-6-15)19-18-2-1-11-24(18)12-13-25(19)20(26)23-17-9-7-16(22)8-10-17/h1-11,19H,12-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGRMDJQKGBOGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)Cl)C(=S)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-bis(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-chloroaniline and a suitable diketone can lead to the formation of the pyrrolo[1,2-a]pyrazine core. The subsequent introduction of the carbothioamide group can be achieved through the reaction with thiourea under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N,1-bis(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and other halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N,1-bis(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N,1-bis(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Dihydropyrrolo[1,2-a]pyrazine Carbothioamides

N-(2,6-Diethylphenyl)-1-(4-pyridinyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide ()
  • Molecular Formula : C₂₃H₂₆N₄S
  • Substituents : 2,6-Diethylphenyl (bulky alkyl groups) and 4-pyridinyl (aromatic N-heterocycle).
  • Molecular Weight : 390.549 g/mol.
  • The pyridinyl substituent may enhance solubility in polar solvents due to its basic nitrogen.
N-(4-Chlorophenyl)-2-(pyridine-4-ylcarbonyl)hydrazine carbothioamide ()
  • Structure : Hydrazine carbothioamide with 4-chlorophenyl and pyridine-4-ylcarbonyl groups.
  • Synthesis : Derived from pyridine-4-carbohydrazide and p-chlorophenyl isothiocyanate.
  • Biological Activity : Exhibits antimicrobial properties, suggesting that the carbothioamide group and chlorophenyl substituents contribute to bioactivity.

Carboxamide vs. Carbothioamide Derivatives

N,1-bis(4-Fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide ()
  • Molecular Formula : C₂₀H₁₇F₂N₃O
  • Substituents : 4-Fluorophenyl (electron-withdrawing) and carboxamide (-C(=O)-NH₂).
  • Molecular Weight : 353.4 g/mol.
  • Key Differences: Fluorine’s higher electronegativity vs. chlorine may alter electronic distribution, affecting binding affinity in biological targets.
1-(3,4-Dimethoxyphenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide ()
  • Molecular Formula : C₂₄H₂₇N₃O₃
  • Substituents : 3,4-Dimethoxyphenyl (electron-donating) and phenethyl group.
  • Molecular Weight : 405.5 g/mol.
  • Key Differences : Methoxy groups enhance solubility in organic solvents, while the phenethyl chain may improve membrane permeability in drug design.

Sulfur-Containing Derivatives

S-Alkyl 4-(4-Chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol ()
  • Synthesis : Derived from N-chlorophenyl-2-(pyrrole-2-carbonyl)hydrazinecarbothioamide.
  • Properties : Insoluble in water but soluble in organic solvents and aqueous alkali, indicating pH-dependent solubility. The triazole-thiol moiety could facilitate metal chelation, unlike the target compound’s carbothioamide.

Structural and Functional Analysis

Table 1: Comparative Overview of Key Compounds

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Activities
Target Compound (N,1-bis(4-chlorophenyl)-...) Not Provided 4-Chlorophenyl, carbothioamide ~390 (estimated) Likely moderate reactivity
N-(2,6-Diethylphenyl)-1-(4-pyridinyl)-... () C₂₃H₂₆N₄S 2,6-Diethylphenyl, 4-pyridinyl 390.549 Steric hindrance, polar solubility
N-(4-Chlorophenyl)-2-(pyridine-4-ylcarbonyl)hydrazine carbothioamide (Ev5) Not Provided 4-Chlorophenyl, pyridine-4-ylcarbonyl ~300 (estimated) Antimicrobial activity
N,1-bis(4-Fluorophenyl)-...carboxamide () C₂₀H₁₇F₂N₃O 4-Fluorophenyl, carboxamide 353.4 Altered electronic properties

Biological Activity

N,1-bis(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrrolo[1,2-a]pyrazine core with chlorophenyl substituents. This unique structure contributes to its reactivity and interaction with biological targets.

PropertyDetails
IUPAC NameN,1-bis(4-chlorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Molecular FormulaC18H15Cl2N3OS
CAS Number899750-03-9

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. Research indicates that it may modulate the activity of these targets, leading to various biological effects including apoptosis in cancer cells and antimicrobial activity against pathogens .

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound. For instance:

  • Cytotoxicity Studies : The compound has shown significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that it induces apoptosis via caspase activation pathways (caspase 3, 8, and 9) .
  • Mechanistic Insights : Research indicates that the compound may suppress NF-κB expression while promoting p53 activation and reactive oxygen species (ROS) generation, which are crucial for apoptosis .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties:

  • In vitro Efficacy : The compound exhibited moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis. It was noted for its potential as an antibacterial agent .
  • Mechanisms : The antimicrobial action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Case Study 1: Anticancer Efficacy

In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), this compound was shown to outperform standard chemotherapeutics like cisplatin in inducing apoptosis. The compound's ability to trigger autophagy further supports its potential as an effective anticancer agent .

Case Study 2: Antimicrobial Assessment

Another study focused on the compound's antifungal properties revealed that it effectively inhibited the growth of pathogenic fungi. The results suggested that modifications in the chemical structure could enhance its efficacy against resistant strains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,1-bis(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide, and how can purity be ensured?

  • Methodology : Synthesis typically involves multi-step reactions, such as cyclization of substituted hydrazinecarbothioamides with α-chloroacetamides under basic conditions (e.g., NaOH) followed by purification via recrystallization or column chromatography. For example, analogous compounds like 4-(2-hydroxyethyl)-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide use piperazine ring formation via ethylenediamine and dihaloalkanes, with purity assessed via HPLC (>95%) .
  • Key Parameters : Reaction temperature (60–80°C), solvent polarity (e.g., ethanol/water mixtures), and stoichiometric ratios of reagents (e.g., 1:1.2 for amine:chloroacetyl derivatives) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and confirming regioselectivity?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR to resolve aromatic protons (δ 7.2–7.8 ppm for 4-chlorophenyl groups) and pyrrolopyrazine backbone signals (δ 3.5–4.5 ppm for CH2_2 groups).
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., theoretical [M+H]+^+ ~470–480 Da).
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry, as demonstrated for N-(4-Chlorophenyl)-4-(pyrimidin-2-yl)-piperazine-1-carboxamide .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methodology :

  • Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., IC50_{50} determination via dose-response curves).
  • Cellular Assays : Cytotoxicity profiling (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) with EC50_{50} values compared to reference drugs .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for scalable synthesis?

  • Methodology :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify rate-limiting steps. For example, ICReDD’s reaction path search methods reduce experimental trial-and-error by predicting optimal conditions (e.g., solvent effects, catalysts) .
  • Machine Learning : Train models on reaction databases to predict yields and byproducts, leveraging tools like COMSOL Multiphysics for process simulation .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodology :

  • Meta-Analysis : Compare datasets from PubChem, ChEMBL, and proprietary libraries to identify outliers. For instance, discrepancies in IC50_{50} values may arise from assay conditions (e.g., ATP concentrations in kinase assays) .
  • Orthogonal Validation : Replicate key findings using alternative methods (e.g., SPR vs. fluorescence polarization for binding affinity) .

Q. How does the compound’s crystal structure influence its solubility and bioavailability?

  • Methodology :

  • Single-Crystal X-ray Diffraction : Determine packing coefficients and hydrogen-bonding networks (e.g., C=O⋯H–N interactions in N-(4-Chlorophenyl)-4-(pyrimidin-2-yl)-piperazine-1-carboxamide reduce solubility) .
  • Solubility Prediction : Use Hansen solubility parameters (HSPiP software) to correlate crystallinity with solvent miscibility .

Key Research Challenges

  • Stereochemical Complexity : The dihydropyrrolopyrazine ring introduces conformational flexibility, complicating NMR interpretation. Dynamic NMR or NOESY experiments are recommended .
  • Scale-Up Limitations : Heterogeneous reactions (e.g., cyclization in aqueous NaOH) may require flow chemistry for reproducibility .

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